molecular formula C6H9N3O2S B13592926 Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate CAS No. 92738-69-7

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B13592926
CAS No.: 92738-69-7
M. Wt: 187.22 g/mol
InChI Key: KBTRLAKKCJYDDT-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,2,4-thiadiazole-3-thiol. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Amides, hydrazides

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of enzymes like urease can disrupt metabolic pathways, leading to the accumulation of toxic intermediates and ultimately cell death.

Comparison with Similar Compounds

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate can be compared with other thiadiazole derivatives to highlight its uniqueness:

Properties

CAS No.

92738-69-7

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9)

InChI Key

KBTRLAKKCJYDDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC(=N1)N

Origin of Product

United States

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